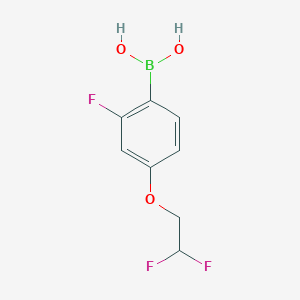![molecular formula C7H11ClF3N3 B13567373 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride](/img/structure/B13567373.png)
3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride is a chemical compound with the molecular formula C7H10F3N3·HCl. It is known for its unique structure, which includes a trifluoromethyl group and a diazirine ring. This compound is often used in scientific research due to its photoreactive properties, making it valuable in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride typically involves multiple steps. One common method starts with the preparation of the diazirine ring, which is then attached to the pyrrolidine moiety. The trifluoromethyl group is introduced through a series of reactions involving trifluoromethylation agents.
Diazirine Ring Formation: The diazirine ring can be synthesized from ketones or aldehydes through a series of reactions involving hydrazine derivatives.
Coupling with Pyrrolidine: The final step involves coupling the diazirine-trifluoromethyl intermediate with pyrrolidine under specific reaction conditions, often using catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride undergoes various chemical reactions, including:
Photoreactions: Due to the presence of the diazirine ring, this compound can undergo photoreactions upon exposure to UV light, leading to the formation of reactive carbene intermediates.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often resulting in the formation of new carbon-fluorine bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to photoreactions and substitutions.
Common Reagents and Conditions
Photoreactions: UV light, often in the presence of a photosensitizer.
Substitution Reactions: Nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Photoreactions: Formation of carbene intermediates that can further react with surrounding molecules.
Substitution Reactions: New compounds with substituted trifluoromethyl groups.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
科学的研究の応用
3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride is widely used in scientific research due to its unique properties:
Chemistry: Used as a photoreactive probe in studying reaction mechanisms and intermediates.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The primary mechanism of action of 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride involves the formation of reactive carbene intermediates upon exposure to UV light. These intermediates can insert into various chemical bonds, allowing the compound to act as a versatile tool in chemical and biological studies. The trifluoromethyl group enhances the compound’s stability and reactivity, making it suitable for various applications.
類似化合物との比較
Similar Compounds
- 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol
- 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride
Uniqueness
Compared to similar compounds, 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride offers a unique combination of a pyrrolidine ring and a trifluoromethyl-diazirine moiety. This structure provides enhanced photoreactivity and stability, making it particularly valuable in applications requiring precise and controlled chemical reactions.
特性
分子式 |
C7H11ClF3N3 |
|---|---|
分子量 |
229.63 g/mol |
IUPAC名 |
3-[[3-(trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)3-5-1-2-11-4-5;/h5,11H,1-4H2;1H |
InChIキー |
AQIYYPFBSNNASW-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1CC2(N=N2)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


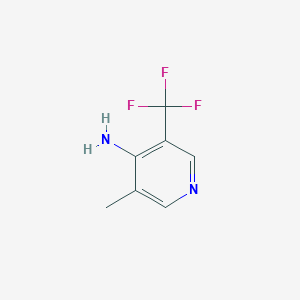
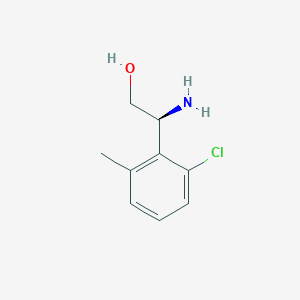
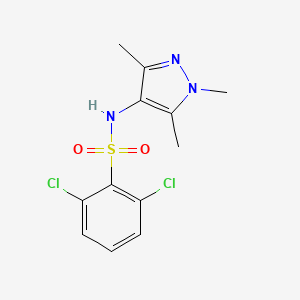
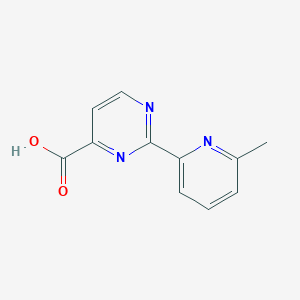
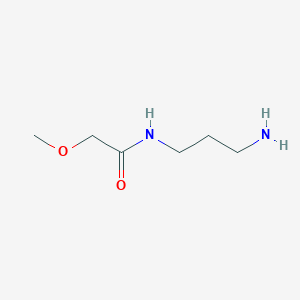
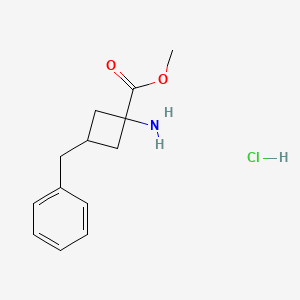

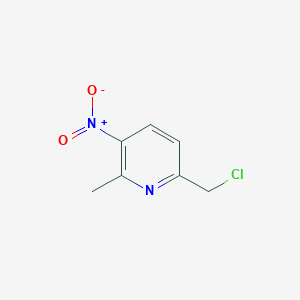

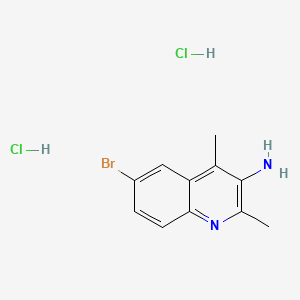

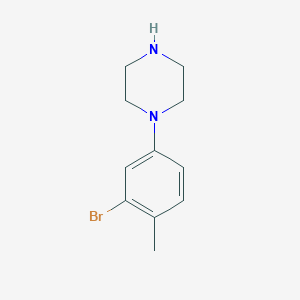
![2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile](/img/structure/B13567349.png)
